molecular formula C26H20N4O2S3 B2863117 N-(benzo[d]thiazol-2-yl)-2-((2-((4,5-diphenylthiazol-2-yl)amino)-2-oxoethyl)thio)acetamide CAS No. 681225-69-4

N-(benzo[d]thiazol-2-yl)-2-((2-((4,5-diphenylthiazol-2-yl)amino)-2-oxoethyl)thio)acetamide

Cat. No.: B2863117
CAS No.: 681225-69-4
M. Wt: 516.65
InChI Key: CALPVMWEPLAWBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d]thiazol-2-yl)-2-((2-((4,5-diphenylthiazol-2-yl)amino)-2-oxoethyl)thio)acetamide is a synthetic organic compound designed for research applications. It features a complex molecular architecture incorporating both benzo[d]thiazole and 4,5-diphenylthiazole moieties, linked through thioacetamide and acetamide bridges. This specific structure is of significant interest in medicinal chemistry and chemical biology for the development of novel bioactive molecules. Potential Research Applications and Value: The core benzothiazole scaffold is recognized as a privileged structure in drug discovery. While the specific activity of this compound requires further investigation, related benzothiazole derivatives have demonstrated a range of promising biological activities in scientific studies. For instance, certain benzo[d]thiazol-2-yl-aminoacetamide analogs have been identified as potent anticonvulsant agents in preclinical models, showing activity in maximal electroshock seizure (MES) tests . Other research indicates that benzothiazole-based compounds can function as quorum-sensing inhibitors (QSI), potentially disrupting bacterial communication and virulence without exerting antibiotic pressure, which is a key focus in anti-virulence therapy development . The presence of the 4,5-diphenylthiazole unit, another pharmacologically relevant heterocycle, may further modulate the compound's properties and target affinity, making it a valuable chemical tool for probing biological systems and structure-activity relationships (SAR). Handling and Usage: This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle the compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[2-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O2S3/c31-21(28-25-27-19-13-7-8-14-20(19)34-25)15-33-16-22(32)29-26-30-23(17-9-3-1-4-10-17)24(35-26)18-11-5-2-6-12-18/h1-14H,15-16H2,(H,27,28,31)(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALPVMWEPLAWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CSCC(=O)NC3=NC4=CC=CC=C4S3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their biological activities:

Compound Name/Structure Key Substituents Molecular Weight (g/mol) Biological Activity Potency/IC₅₀ (if reported) Reference
N-(Benzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide Nitrophenyl-thiadiazole, benzothiazole 445.5 Antinociceptive (tail-clip test) 100 mg/kg (effective dose)
Compound 5d (spiro[indoline-3,5'-thiazolo[4,3-b][1,3,4]oxadiazol]-2-one derivative) Spiro-oxadiazole, benzothiazole-thioether Not reported Anti-inflammatory, antibacterial Most potent in series
2-(5-methylbenzo[d]thiazol-2-ylthio)-N-(4-oxo-2-phenyl-thiazolidin-3-yl)acetamide (7a) Thiazolidinone, methylbenzothiazole 415.5 (C₁₉H₁₇N₃O₂S₃) Antidiabetic Not reported
N-(4-phenylthiazol-2-yl)-sulfonamidoacetamide derivatives (e.g., Compound 5, 6, 7) Sulfonamido, phenylthiazole ~450–500 (estimated) Not explicitly stated Pending bioassay

Key Observations

Antinociceptive Activity: The nitro-substituted thiadiazole-benzothiazole analog (MW 445.5) demonstrated significant antinociceptive effects in murine models at 100 mg/kg, comparable to morphine sulfate . The target compound’s diphenylthiazole group may offer enhanced receptor affinity due to increased aromatic interactions, though direct pharmacological data are unavailable.

Anti-inflammatory and Antibacterial Activity : Spiro-oxadiazole derivatives (e.g., Compound 5d) showed superior anti-inflammatory and antibacterial activity compared to simpler benzothiazole-thioacetamides, suggesting that fused ring systems improve target engagement .

Antidiabetic Potential: Thiazolidinone-containing analogs (e.g., Compound 7a) highlight the role of the 4-oxo-thiazolidinone moiety in modulating glucose metabolism, a feature absent in the target compound .

Synthetic Methodologies: The target compound’s synthesis likely parallels procedures for benzothiazole-isoquinoline derivatives (reflux with DMF/triethylamine) and sulfonamidoacetamides (DMAP/ultrasonication) , though the diphenylthiazole component may require specialized coupling reagents.

Structural Advantages of the Target Compound

  • The thioacetamide bridge offers greater metabolic stability than oxygen-based ethers, as sulfur is less prone to oxidative degradation.

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